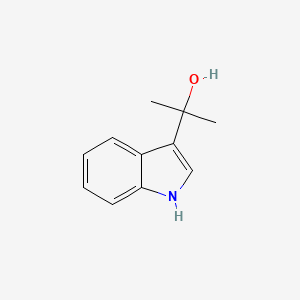

2-(1H-indol-3-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-3-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives It features an indole moiety attached to a propanol group

Mecanismo De Acción

Target of Action

Indole derivatives, which include 2-(1h-indol-3-yl)propan-2-ol, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .

Mode of Action

It’s suggested that indole derivatives can bind to the active pocket of their targets through van der waals forces and hydrogen bonds . This interaction could potentially lead to changes in the function of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it’s plausible that it may impact pathways related to apoptosis or programmed cell death .

Pharmacokinetics

One study suggests that the presence of certain groups attached to the aryl ring of indole derivatives can increase their lipophilic nature, potentially enhancing cell permeability .

Result of Action

Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it may induce apoptosis or programmed cell death in cells, particularly cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-indol-3-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)propan-2-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 2-(1H-indol-3-yl)propanal using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: 2-(1H-indol-3-yl)propanal, 2-(1H-indol-3-yl)propanoic acid.

Reduction: 2-(1H-indol-3-yl)propan-2-amine.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(1H-indol-3-yl)propan-2-ol exhibits significant anticancer properties. A study demonstrated that derivatives of indole compounds, including this compound, were synthesized and tested for their ability to inhibit the growth of various cancer cell lines. The results showed potent activity against several types of cancer, suggesting that structural modifications can enhance efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against a range of bacteria, including both Gram-positive and Gram-negative strains. In vitro studies revealed that it disrupts bacterial cell membranes and inhibits key metabolic pathways, making it a candidate for developing new antibacterial agents .

Neuroprotective Effects

Preliminary investigations have suggested that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases like Alzheimer's, treatment with this compound improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Cardiovascular Effects

The compound has been studied for its cardiovascular applications, particularly as a β-adrenoceptor antagonist. It shows potential in managing blood pressure and heart rate, indicating its utility in treating cardiovascular disorders .

Case Study 1: Anticancer Screening

In a notable study published in MDPI, derivatives similar to this compound were synthesized and screened for anticancer activity. These compounds demonstrated significant growth inhibition across multiple cancer cell lines, underscoring the importance of indole derivatives in cancer therapeutics .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains highlighted the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) against resistant strains was found to be notably low, indicating strong antibacterial potential .

Case Study 3: Neuroprotection Research

In an experimental model simulating Alzheimer's disease, treatment with this compound resulted in marked improvements in cognitive performance and reductions in neuroinflammatory markers compared to untreated controls.

Summary of Biological Activities

The biological activities associated with this compound are summarized below:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth in multiple cancer cell lines; structural modifications enhance activity. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes. |

| Neuroprotective | Improves cognitive function in animal models; reduces neuroinflammation markers. |

| Cardiovascular | Acts as a β-adrenoceptor antagonist; potential for managing hypertension and heart rate. |

Comparación Con Compuestos Similares

2-(1H-indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a propanol group.

2-(1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of a propanol group.

Indole-3-carbinol: Features a hydroxymethyl group attached to the indole ring.

Uniqueness: 2-(1H-indol-3-yl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Actividad Biológica

2-(1H-indol-3-yl)propan-2-ol is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features an indole ring, which is known for its presence in numerous natural products and pharmaceuticals, contributing to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The structure of this compound consists of an indole moiety attached to a propan-2-ol group. This configuration enhances its solubility and reactivity, making it a valuable compound in drug design and synthesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, a study showed that compounds derived from indole structures could significantly reduce tumor growth in mouse xenograft models of head and neck cancer .

Antimicrobial Properties

The compound also displays notable antimicrobial activity. In a comparative study of various indole derivatives, this compound was effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) for the most active derivatives was reported as low as 0.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its interaction with various inflammatory pathways. Indole derivatives are known to modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's ability to inhibit COX activity suggests its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- G-protein Coupled Receptors (GPCRs) : Studies have shown that indole derivatives can act as modulators of GPCRs, influencing signaling pathways related to various physiological responses .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation, thereby exerting its therapeutic effects.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of Indole Derivatives : Utilizing alkyl halides with indole substrates under basic conditions.

- Reduction Reactions : Converting appropriate precursors through reduction processes involving lithium aluminum hydride (LiAlH4) or other reducing agents.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFRDBWVRGOQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.